UC-857993 was developed by researchers at the University of California, aiming to explore its efficacy as a therapeutic agent. It falls under the category of novel chemical entities, specifically designed for targeted biological activity. The compound's classification can be further detailed based on its chemical structure and functional groups, which influence its pharmacological properties.
The synthesis of UC-857993 involves several key steps that utilize standard organic synthesis techniques. The process typically begins with readily available starting materials and employs various reactions such as condensation, cyclization, and functional group modifications. A detailed synthetic route may involve:
The synthesis can be represented schematically, showing each step along with the chemical transformations involved.
The molecular structure of UC-857993 can be described using its chemical formula, which provides insights into its atomic composition. The 2D representation typically highlights key functional groups that are critical for its biological activity.
The three-dimensional structure can also be analyzed using computational chemistry tools to predict its conformation and interactions with biological targets.
UC-857993 undergoes various chemical reactions that are essential for its synthesis and potential modification. Key reactions include:
Each reaction can be elaborated with mechanisms illustrating electron movement, intermediates formed, and final products obtained.
The mechanism of action for UC-857993 is crucial in understanding how it exerts its therapeutic effects. It is hypothesized to interact with specific biological targets such as enzymes or receptors, leading to a cascade of biochemical events:
Data from pharmacological studies can support these mechanisms, providing quantitative insights into efficacy and potency.
Understanding the physical and chemical properties of UC-857993 is essential for predicting its behavior in biological systems:
These properties can influence formulation strategies for drug delivery systems.
UC-857993 shows promise in several scientific applications:
The ongoing research surrounding UC-857993 underscores its potential impact in both clinical settings and laboratory investigations.
The development of UC-857993 exemplifies the integration of computational biophysics and target-driven medicinal chemistry to inhibit the SOS1-KRAS protein-protein interaction (PPI). SOS1 (Son of Sevenless 1) is a guanine nucleotide exchange factor (GEF) that catalyzes the activation of RAS GTPases by promoting GDP-to-GTP exchange. As aberrant RAS signaling drives ~30% of human cancers, disrupting SOS1-mediated RAS activation represents a promising therapeutic strategy [2] [5]. UC-857993 originated from an ensemble structure-based virtual screening approach that accounted for SOS1's conformational plasticity. Researchers used multiple crystal structures of SOS1 (e.g., PDB 1XD2 with RAS bound at catalytic/allosteric sites and PDB 1XD4 in the unbound state) to perform rigid-body docking simulations against a 350,000-compound library [2] [3].
Computational Workflow:
This strategy exploited SOS1's allosteric switch mechanism, aiming to lock the protein in an inactive conformation incapable of engaging RAS [3] [5].
Table 1: Computational Screening Parameters for UC-857993 Identification
Parameter | Stage 1 | Stage 2 | Stage 3 |
---|---|---|---|
Energy Evaluations | 1.0 × 10⁵ | 1.0 × 10⁶ | 1.0 × 10⁷ |
Genetic Algorithm Runs | 10 | 20 | 33 |
Population Size | 75 | 100 | 150 |
Compounds Retained | 30,000 | 3,000 | 418 |
Target Site | Catalytic | Catalytic/Allosteric | Catalytic |
UC-857993 was validated using a tiered experimental screening platform combining orthogonal biochemical assays to quantify SOS1 inhibition. This approach minimized false positives and confirmed mechanism-specific activity [2] [10].
Key Screening Tiers:1. Primary Screen (GDP Dissociation Assay):- A BODIPY®-fluorescein-GDP-loaded H-Ras monitored real-time GDP release upon SOS1 catalysis. UC-857993 showed dose-dependent inhibition (IC₅₀ ~20 µM) of SOS1-mediated nucleotide exchange, reducing fluorescence signal by >70% at 50 µM [2] [4].2. Counter Screen (GTP Loading Assay):- A Texas Red-GTP-based assay measured GTP loading onto RAS. UC-857993 inhibited GTP-loading with comparable potency, confirming interference with SOS1 catalytic function [2].3. Selectivity Validation:- UC-857993 was tested against related GEFs (e.g., Cdc42-activated ITSN1). No significant inhibition was observed, supporting SOS1-specific targeting [2].
This platform leveraged fully automated HTS infrastructure (e.g., robotic liquid handlers and fluorescence plate readers) to rapidly triage 418 candidates to 2 validated hits: UC-857993 and UC-773587 [2] [10]. Binding affinity was confirmed via surface plasmon resonance (SPR), yielding a Kd of 14.7 µM for SOS1 [4].
Table 2: High-Throughput Screening Results for UC-857993
Assay Type | Readout | UC-857993 IC₅₀ | Control Inhibitor |
---|---|---|---|
GDP Dissociation (FL-GDP) | Fluorescence decrease | 20.1 ± 1.8 µM | NSC-658497 (7.0 µM) |
GTP Loading (TR-GTP) | Fluorescence increase | 23.5 ± 2.2 µM | NSC-658497 (6.8 µM) |
SPR Binding (SOS1cat) | Kd | 14.7 µM | -- |
Following initial hit identification, UC-857993 underwent systematic SAR exploration to elucidate key pharmacophores and improve potency. Medicinal chemistry efforts focused on three regions: the core heteroaryl scaffold, hydrophobic substituents, and hydrogen-bond acceptors [6] [7] [8].
Critical SAR Findings:1. Core Scaffold Modifications:- The original quinoline core (UC-857993) tolerated substitution at C4. Replacing hydrogen with electron-withdrawing groups (e.g., -NO₂) improved SOS1 binding affinity by 2.3-fold by enhancing interactions with Arg826. Conversely, bulky groups (e.g., phenyl) reduced activity due to steric clashes [6] [8].2. Role of Hydrophobic Moieties:- The para-chlorophenyl group at position 3 was essential for occupying a hydrophobic subpocket lined by Ile825 and Leu934. Cyclization to a benzodioxole increased metabolic stability but reduced potency (Kd > 30 µM), indicating flexibility benefits [7].3. Hydrogen-Bond Network:- The carbonyl oxygen at position 2 formed a critical H-bond with His911. Methylation abolished activity, while replacing oxygen with sulfur (thiocarbonyl) retained 60% inhibition at 50 µM [8].
Analog Synthesis and Testing:A library of 28 analogs was synthesized, revealing:
Table 3: Key SAR Trends for UC-857993 Analogues
Structural Region | Modification | Effect on SOS1 Kd | Cellular pERK IC₅₀ | Key Insight |
---|---|---|---|---|
Core (C4) | H (parent) | 14.7 µM | >50 µM | Baseline activity |
-NO₂ | 6.3 µM | 22 µM | Enhanced H-bonding | |
-Ph | 41.2 µM | >50 µM | Steric hindrance | |
Hydrophobic (Position 3) | -Cl (parent) | 14.7 µM | >50 µM | Optimal hydrophobicity |
Benzodioxole | 32.5 µM | >50 µM | Reduced flexibility | |
H-Bond Acceptor (C=O) | S-C=S | 24.1 µM | 35 µM | Partial activity retention |
N-CH₃ | >100 µM | >100 µM | Loss of key interaction |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7